molecular formula C16H19ClN2O6 B128407 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide CAS No. 156117-44-1

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Cat. No.: B128407
CAS No.: 156117-44-1
M. Wt: 370.78 g/mol
InChI Key: BPAUSWAPDXGBCS-OXGONZEZSA-N
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Description

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a useful research compound. Its molecular formula is C16H19ClN2O6 and its molecular weight is 370.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Modifications and Biological Activities

Chemical modifications of D-glucans, through processes such as acetylation, have shown to enhance their solubility, which in turn can significantly alter their biological activities, including antioxidation and anticoagulation. Research highlights the potential of chemically modified D-glucans in the biotechnological field due to their amplified biological effects, which could be relevant in preventing and treating various human disease conditions and their clinical complications (Kagimura et al., 2015).

Glycosylation and Disease Pathways

The role of O-linked protein glycosylation, particularly the addition of N-acetylglucosamine to proteins, has been implicated in various diseases, including cancer and Alzheimer's. This glycosylation process is dynamic and regulates numerous cellular functions, emphasizing its importance in pancreatic beta-cells and potentially linking to the development and progression of type 2 diabetes in humans. Understanding beta-cell O-glycosylation could offer new insights into diabetes treatment and prevention (Konrad & Kudlow, 2002).

Enzymatic Roles and Biotechnological Applications

The study of endo-N-acetyl-β-D-glucosaminidases and peptide-N4-(N-acetyl-β-D-glucosaminyl) asparagine amidases reveals their significant biological roles beyond mere tools for structural studies. These enzymes play crucial roles in feeding, pathogenesis, macromolecule modulation, and the destruction of misfolded proteins. Their diverse biological roles underline the importance of further research to uncover novel applications and elucidate additional cellular pathways (Karamanos, 2013).

Pharmacokinetics and Liver Protection Roles

Research on Indole-3-Carbinol (I3C) and its derivatives, including their pharmacokinetics and protective roles in chronic liver diseases, provides insight into the potential benefits of indole compounds in hepatic protection. These studies highlight the anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects of indoles, suggesting a pleiotropic mechanism of action in liver protection (Wang et al., 2016).

Biomaterial Applications: Tissue Engineering, Drug Delivery, and Cancer Treatment

Chitosan, derived from chitin, showcases remarkable properties such as biocompatibility, biodegradability, and the ability to form films and chelate metal ions. These features make chitosan a valuable material in various fields, including tissue engineering, drug delivery systems, and cancer treatment. The versatility and therapeutic potential of chitosan and its derivatives underscore their importance in biomedical applications (Victor et al., 2020).

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is N-Acetyl-β-D-glucosaminidase , an enzyme that plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans.

Mode of Action

This compound acts as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . This means that the compound is specifically recognized and bound by the enzyme, leading to a reaction that results in a detectable color change. This property makes it useful in biochemical assays to measure the activity of N-Acetyl-β-D-glucosaminidase.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . When the enzyme acts on this substrate, a color change occurs, which can be used to measure the activity of the enzyme.

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUSWAPDXGBCS-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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